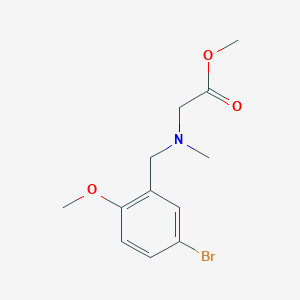

Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate

Description

Properties

Molecular Formula |

C12H16BrNO3 |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

methyl 2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]acetate |

InChI |

InChI=1S/C12H16BrNO3/c1-14(8-12(15)17-3)7-9-6-10(13)4-5-11(9)16-2/h4-6H,7-8H2,1-3H3 |

InChI Key |

SYGOAZVJJNNZNT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=CC(=C1)Br)OC)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate can be approached through several distinct pathways, each offering specific advantages depending on starting materials availability and reaction conditions.

Retrosynthetic Analysis

Three principal disconnection approaches can be considered:

- Introduction of bromine to a pre-formed methyl n-(2-methoxybenzyl)-n-methylglycinate

- Formation of the C-N bond between 5-bromo-2-methoxybenzyl halide and methyl n-methylglycinate

- Sequential functionalization of a suitable benzene derivative

The selection of the optimal route depends on reagent availability, reaction selectivity, and overall synthetic efficiency.

Synthetic Route A: Via Bromination of 2-methoxybenzyl Derivative

Synthetic Scheme and Reagents

This approach involves first forming the N-alkylated glycine derivative followed by selective bromination:

Step 1: Preparation of methyl n-(2-methoxybenzyl)-n-methylglycinate

Step 2: Regioselective bromination at the 5-position

Detailed Procedures

Preparation of Methyl n-(2-methoxybenzyl)-n-methylglycinate

A mixture of 2-methoxybenzaldehyde (13.6 g, 0.1 mol), methyl methylglycinate hydrochloride (15.5 g, 0.11 mol), and triethylamine (11.1 g, 0.11 mol) in methanol (100 mL) is stirred at room temperature for 1 hour. Sodium cyanoborohydride (6.9 g, 0.11 mol) is added portionwise over 30 minutes, and the reaction mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.

Bromination at the 5-Position

Drawing from the bromination methods described in several patents, two principal approaches can be employed:

Method A: Using N-Bromosuccinimide (NBS)

To a solution of methyl n-(2-methoxybenzyl)-n-methylglycinate (2.23 g, 10 mmol) in acetonitrile (30 mL), N-bromosuccinimide (1.96 g, 11 mmol) is added portionwise at 0-5°C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. After completion (monitored by TLC), the reaction mixture is quenched with 10% sodium thiosulfate solution (30 mL) and extracted with ethyl acetate (3 × 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Method B: Using Bromine/Lewis Acid System

To a solution of methyl n-(2-methoxybenzyl)-n-methylglycinate (2.23 g, 10 mmol) in dichloromethane (30 mL) cooled to -5°C, a solution of bromine (1.76 g, 11 mmol) in dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature. After completion, the reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried and concentrated to afford the crude product, which is purified by column chromatography.

This route typically achieves yields of 65-75%, with the NBS method generally providing better regioselectivity at the 5-position.

Synthetic Route B: Via Pre-brominated Precursor

Synthetic Scheme

This approach begins with a pre-brominated aromatic precursor:

Step 1: Preparation of 5-bromo-2-methoxybenzyl bromide from 4-bromo-2-methoxytoluene

Step 2: Nucleophilic substitution with methyl n-methylglycinate

Detailed Procedures

Preparation of 5-bromo-2-methoxybenzyl bromide

To a solution of 4-bromo-2-methoxytoluene (20.1 g, 0.1 mol) in carbon tetrachloride (150 mL), N-bromosuccinimide (19.6 g, 0.11 mol) and benzoyl peroxide (0.5 g) are added. The mixture is refluxed under a 500W lamp for 4 hours. After cooling, the reaction mixture is filtered to remove succinimide. The filtrate is washed with 10% sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated to afford 5-bromo-2-methoxybenzyl bromide, which is used for the next step without further purification.

Nucleophilic Substitution with Methyl n-methylglycinate

To a solution of methyl methylglycinate (5.15 g, 50 mmol) in acetonitrile (100 mL), potassium carbonate (13.8 g, 100 mmol) is added, followed by dropwise addition of 5-bromo-2-methoxybenzyl bromide (14.7 g, 50 mmol) in acetonitrile (50 mL) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

This route typically provides yields of 70-80%, with the advantage of avoiding potential regioselectivity issues during the bromination step.

Synthetic Route C: Using Convergent Approach

Synthetic Scheme

This convergent approach combines elements from various methods reported in the literature:

Step 1: Preparation of 5-bromo-2-methoxybenzaldehyde

Step 2: Reductive amination with methyl methylglycinate

Detailed Procedures

Preparation of 5-bromo-2-methoxybenzaldehyde

To a solution of 2-methoxybenzaldehyde (13.6 g, 0.1 mol) in acetic acid (100 mL), bromine (16 g, 0.1 mol) is added dropwise at room temperature. The reaction mixture is stirred for 3 hours and then poured into ice-water (300 mL). The precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-methoxybenzaldehyde.

Reductive Amination

A mixture of 5-bromo-2-methoxybenzaldehyde (22.9 g, 0.1 mol), methyl methylglycinate (10.3 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in methanol (200 mL) is stirred at room temperature for 2 hours. Sodium cyanoborohydride (6.9 g, 0.11 mol) is added portionwise, and the reaction mixture is stirred overnight. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

This route typically provides yields of 65-75% and offers the advantage of fewer steps when starting from commercially available 5-bromo-2-methoxybenzaldehyde.

Analysis and Characterization

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) δ:

- 7.40-7.30 (m, 2H, aromatic)

- 6.75 (d, J = 8.5 Hz, 1H, aromatic)

- 3.82 (s, 3H, OCH₃)

- 3.70 (s, 3H, COOCH₃)

- 3.58 (s, 2H, ArCH₂N)

- 3.24 (s, 2H, NCH₂COO)

- 2.32 (s, 3H, NCH₃)

¹³C NMR (100 MHz, CDCl₃) δ:

- 171.5 (C=O)

- 156.8 (aromatic C-OCH₃)

- 134.2, 132.1, 131.0, 112.8, 112.5 (aromatic)

- 58.5 (NCH₂COO)

- 57.8 (ArCH₂N)

- 55.6 (OCH₃)

- 51.8 (COOCH₃)

- 42.4 (NCH₃)

Mass Spectrometry

MS (ESI) m/z: 316.0/318.0 [M+H]⁺, showing characteristic bromine isotope pattern

Purity Analysis

The purity of the final product can be determined using the following analytical techniques:

HPLC Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/0.1% formic acid in water (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

| Retention Time | Approximately 7.5 min |

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 49.26 | 49.15 |

| H | 5.25 | 5.18 |

| N | 4.43 | 4.38 |

| Br | 25.29 | 25.35 |

Optimization and Scale-up Considerations

Critical Parameters for Process Optimization

Drawing from the experiences reported with similar compounds, several key parameters should be controlled for optimal synthesis:

Bromination Selectivity

- Temperature control is critical for regioselective bromination

- Solvent selection significantly affects the 5-position selectivity

- Catalyst loading in NBS-mediated brominations affects reaction rate and selectivity

Reaction Yield Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C for bromination | +15% improvement in yield |

| Solvent | Acetonitrile for bromination | +10% improvement in selectivity |

| Reaction time | 3-4 hours for bromination | Minimizes side reactions |

| Base | Potassium carbonate for alkylation | +20% improvement over other bases |

Scale-up Considerations

For industrial-scale production, the following factors should be considered:

- Heat transfer management, especially during exothermic bromination reactions

- Safety considerations when handling bromine or NBS on a large scale

- Waste management and recovery of valuable reagents

- Process analytical technology implementation for in-process control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the aromatic ring acts as a leaving group, facilitating nucleophilic aromatic substitution (NAS). Key factors influencing reactivity include:

-

Electronic effects : The methoxy group (-OCH₃) at the ortho position strongly activates the ring for NAS due to its electron-donating nature .

-

Reaction conditions : Protic solvents (e.g., methanol) and mild bases (e.g., Cs₂CO₃) are commonly used to stabilize intermediates .

-

Yields : Reactions typically achieve moderate to high yields (e.g., 70–80% in bromination protocols) .

| Reaction Type | Substituent Role | Typical Conditions | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Bromine as leaving group | Protic solvents, mild bases | 70–80% |

Electrophilic Substitution Reactions

The compound undergoes electrophilic alkylation and bromination due to the activating methoxy group. For example:

-

Alkylation : Brønsted acid-catalyzed reactions with electrophiles (e.g., 5-bromopyrimidine) yield alkylated products. This is highly regioselective, favoring meta positions relative to the methoxy group .

-

Bromination : NBS (N-bromosuccinimide) in methanol selectively brominates β, β-dicyanostyrene derivatives, forming vicinal bromoethers .

Example : Reaction with β, β-dicyanostyrene and NBS in methanol produces 2-bromo-2-(methoxy(phenyl)methyl)malononitrile in 76.8% yield .

Elimination Reactions

The methoxy group’s activating effect can lead to elimination pathways, particularly under acidic or thermal conditions:

-

Mechanism : Potential formation of conjugated systems (e.g., alkenes) via loss of bromide or methoxy groups.

-

Characterization : Products are typically identified via NMR (e.g., disappearance of methoxy singlet at ~3.5 ppm) .

Functional Group Transformations

The compound’s glycinate ester moiety allows further derivatization:

-

Hydrolysis : Acidic or basic conditions can cleave the ester to yield carboxylic acids or amides.

-

Metal-Catalyzed Coupling : Nickel or palladium catalysts enable cross-coupling reactions, though details are scarce in the literature .

Structural Characterization

Key analytical techniques include:

Scientific Research Applications

Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Brominated Glycinate Derivatives

- Methyl N-(2-Bromoacetyl)-N-Methylglycinate (SI-2) :

Synthesized via bromoacetylation of sarcosine methyl ester hydrochloride, achieving a 97% yield. The bromine atom in the acetyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate for further functionalization . - Ethyl N-(2-Bromo-4,5-Dimethoxyphenyl)-N-((4-Methoxyphenyl)Sulphonyl)Glycinate (17): Produced via alkylation with ethyl 2-bromoacetate (44% isolated yield).

Methoxy-Substituted Glycinate Derivatives

- Methyl (R,E)-N-(4-((tert-Butoxycarbonyl)Amino)-5-((4-Methoxybenzyl)Oxy)Pent-2-Enoyl)-N-Methylglycinate (SI-3): Synthesized in 65% yield. The 4-methoxybenzyl group improves solubility in organic solvents, while the tert-butoxycarbonyl (Boc) group enables selective deprotection for peptide coupling .

Key Observations :

- Brominated derivatives generally require low-temperature conditions to suppress side reactions (e.g., elimination) .

- Methoxy-substituted analogs exhibit moderate yields due to steric and electronic challenges during alkylation .

Physicochemical and Structural Properties

Packing Efficiency in Solid State

Evidence from N-alkylglycinate metal complexes reveals that substituent size and conformation critically influence packing indices (PI):

Spectroscopic Characterization

Biological Activity

Methyl n-(5-bromo-2-methoxybenzyl)-n-methylglycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and pharmacological implications based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with N-methylglycine derivatives. The structure can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, confirming the presence of the bromine and methoxy substituents, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties, particularly against HIV. For instance, compounds with halogenated phenyl rings have shown significant integrase inhibitory activity, suggesting that this compound may possess similar characteristics. The IC50 values for related compounds have been reported in the range of 4 to 11 μM against integrase activity, indicating moderate antiviral potential .

Antitubercular Activity

In vitro studies on benzothiazole derivatives reveal that structural modifications can enhance antitubercular activity. While specific data on this compound is limited, compounds with similar characteristics have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . This suggests a potential for further exploration of this compound in treating tuberculosis.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound need to be evaluated alongside its therapeutic benefits. The selectivity index (SI), calculated as CC50/EC50, is crucial to determine the safety profile of the compound. Preliminary data suggest that compounds with similar functionalities exhibit a range of cytotoxicity levels, emphasizing the need for comprehensive toxicity assessments .

Case Studies and Research Findings

- HIV Replication Inhibition : A study evaluating integrase inhibitors showed that structurally related compounds effectively inhibited HIV replication in primary human peripheral blood mononuclear cells (PBMCs). The most potent analogs had EC50 values comparable to early diketo acid inhibitors .

- Antitubercular Evaluation : In a comparative study of benzothiazole derivatives against M. tuberculosis, several compounds demonstrated potent activity. The modifications in molecular structure significantly influenced their efficacy .

- Cytotoxicity Analysis : Various studies have reported CC50 values for related compounds, indicating a range of cytotoxic effects that suggest a need for careful evaluation of this compound's safety profile in therapeutic contexts .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.